N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
This compound features a 1,2,4-thiadiazole core substituted at the 3-position with a 5-methylthiophen-2-yl group and at the 5-position with a 1-(prop-2-yn-1-yl)piperidine-4-carboxamide moiety. The thiadiazole ring confers metabolic stability and hydrogen-bonding capacity, while the thiophene and piperidine groups enhance lipophilicity and target engagement. Its synthesis likely involves sequential coupling reactions, analogous to methods described for related thiadiazole derivatives .
Properties
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-8-20-9-6-12(7-10-20)15(21)18-16-17-14(19-23-16)13-5-4-11(2)22-13/h1,4-5,12H,6-10H2,2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAOGHOLVUTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the thiadiazole and piperidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The piperidine ring can be reduced to form a more saturated ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiadiazole rings.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Substituent Effects :
- The 5-methylthiophen-2-yl group in the target compound may improve membrane permeability compared to the pyridinyl substituents in Compound 10 .
- The prop-2-yn-1-yl piperidine moiety introduces a rigid alkyne group, which could enhance target selectivity via π-π stacking or van der Waals interactions, unlike the isopropoxy group in Compound 10 .
- Triazole derivatives with chlorophenyl groups () exhibit broader antimicrobial activity but lower lipophilicity than thiadiazole-based compounds .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s thiophene and alkyne groups likely increase logP compared to pyridinyl-substituted analogs, favoring blood-brain barrier penetration .
- Bioactivity Trends :
- Thiadiazole derivatives (target and Compound 10) show promise in antiparasitic applications, while triazoles () excel in antimicrobial contexts .
- Thiazole carboxamides () demonstrate statistically significant antimicrobial activity (p<0.05), suggesting the carboxamide group is critical for target binding .
Q & A
Q. What are the critical steps in synthesizing N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves:
Thiadiazole Ring Formation : Cyclization of thiosemicarbazide precursors under acidic conditions (e.g., using H₂SO₄ or POCl₃ as catalysts) to form the 1,2,4-thiadiazole core .
Piperidine Functionalization : Alkylation of the piperidine ring with propargyl bromide to introduce the prop-2-yn-1-yl group, often in polar aprotic solvents like DMF at 60–80°C .
Coupling Reactions : Amide bond formation between the thiadiazole and piperidine-carboxamide moieties using coupling agents like EDC/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), thiadiazole (C=S at ~160 ppm), and propargyl protons (δ 2.1–2.3 ppm) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangement of the thiophene and thiadiazole rings .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiadiazole intermediate?
Methodological Answer:
- Solvent Selection : Use DMF or acetonitrile for improved solubility of aromatic precursors .
- Catalyst Screening : Test POCl₃ vs. PCl₅ for cyclization efficiency; POCl₃ often provides higher yields (~75%) under reflux .
- Temperature Control : Maintain 80–100°C during thiadiazole formation to avoid side products (e.g., oxadiazoles) .
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
Q. How to address contradictions in bioactivity data across different assays?
Methodological Answer:
- Solubility Testing : Use DMSO/PBS solutions to assess compound stability and aggregation, which may skew cell-based assay results .
- Assay Validation : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Purity Verification : Re-test bioactive batches via HPLC (>95% purity) to rule out impurities influencing results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 5-ethyl vs. 5-methyl) or propargyl groups to assess steric/electronic effects on activity .
- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole cores to evaluate scaffold flexibility .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and guide SAR .
Q. How to evaluate metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Plasma Stability : Measure compound half-life in human plasma at 37°C to predict in vivo persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
